molecular formula C11H8N2O B1402765 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol CAS No. 1346446-91-0

3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Cat. No. B1402765
M. Wt: 184.19 g/mol
InChI Key: FKSXJOBJORBUKZ-UHFFFAOYSA-N
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Description

3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol, also known as 3-NPP, is a synthetic compound with a wide range of applications in the fields of medicine, biochemistry, and chemical engineering. It is a derivative of 1,5-naphthyridine and has a molecular weight of 236.3 g/mol. 3-NPP is synthesized through a variety of methods, including a condensation reaction between 1,5-naphthyridine and propargyl alcohol. Its unique structure and reactivity make it an ideal compound for a variety of scientific and medical applications.

Scientific Research Applications

Aldol-Type Addition Mediated by a [Ru2(CO)4]2+ Core

Research by Patra and Bera (2007) in "Organometallics" details an aldol-like addition of acetone to 1,8-naphthyridine derivatives mediated by a [Ru2(CO)4]2+ core. This process affords C−C-coupled compounds, indicating the potential of 1,8-naphthyridine derivatives in catalysis and organometallic reactions (Patra & Bera, 2007).

Development of Bridging Ligands and Ru(II) Complexes

Singh and Thummel (2009) in "Inorganic chemistry" elaborated 1,5-naphthyridine into a series of bidentate and tridentate ligands using coupling methodologies. These ligands were used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, demonstrating the versatility of 1,5-naphthyridine derivatives in the synthesis of complex metal-ligand structures (Singh & Thummel, 2009).

Synthesis and Antimicrobial Activity

Rao, Hariprasad, and Venkanna (2023) in "RASAYAN Journal of Chemistry" reported the synthesis of 1,8-naphthyridine derivatives with notable antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents (Rao, Hariprasad, & Venkanna, 2023).

Anti-Inflammatory and Anticancer Potential

Madaan et al. (2013) in "International immunopharmacology" synthesized 1,8-naphthyridine-3-carboxamide derivatives with anti-inflammatory and anti-cancer properties. This study indicates the therapeutic potential of these compounds in treating inflammation and cancer (Madaan et al., 2013).

Lanthanide(III) Complexes

Matveeva et al. (2009) in "Inorganica Chimica Acta" investigated lanthanide(III) complexes with 1,8-naphthyridine derivatives. These complexes, with potential tridentate ligands, could have applications in materials science and coordination chemistry (Matveeva et al., 2009).

properties

IUPAC Name

3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-6-2-3-9-7-11-10(13-8-9)4-1-5-12-11/h1,4-5,7-8,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXJOBJORBUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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